molecular formula C15H9NaO6S B1662059 Flavonol-2'-sulfonic Acid Sodium Salt CAS No. 77125-87-2

Flavonol-2'-sulfonic Acid Sodium Salt

Cat. No.: B1662059
CAS No.: 77125-87-2
M. Wt: 340.3
InChI Key: BAUFCGCZFJQCFG-UHFFFAOYSA-M
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Description

Flavonol-2’-sulfonic Acid Sodium Salt is a water-soluble derivative of flavonoids, a class of natural compounds widely distributed in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Flavonol-2’-sulfonic Acid Sodium Salt, specifically, is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavonol-2’-sulfonic Acid Sodium Salt typically involves the sulfonation of flavonol. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group into the flavonol structure. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of Flavonol-2’-sulfonic Acid Sodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Flavonol-2’-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Flavonol-2’-sulfonic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research has explored its potential anticancer and anti-inflammatory effects, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and solubility

Mechanism of Action

The mechanism of action of Flavonol-2’-sulfonic Acid Sodium Salt involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Flavonol-2’-sulfonic Acid Sodium Salt is similar to other flavonol derivatives such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Myricetin: Has potent antioxidant and antiviral activities.

Uniqueness

What sets Flavonol-2’-sulfonic Acid Sodium Salt apart is its water solubility, which enhances its bioavailability and makes it more suitable for certain applications compared to its less soluble counterparts .

Properties

IUPAC Name

sodium;2-(3-hydroxy-4-oxochromen-2-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6S.Na/c16-13-9-5-1-3-7-11(9)21-15(14(13)17)10-6-2-4-8-12(10)22(18,19)20;/h1-8,17H,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFCGCZFJQCFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659909
Record name Sodium 2-(3-hydroxy-4-oxo-4H-1-benzopyran-2-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77125-87-2
Record name Sodium 2-(3-hydroxy-4-oxo-4H-1-benzopyran-2-yl)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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